3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-5-7-2-6(4-11)3-9-8(7)12-10-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFVKXSSLLKEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . The reaction conditions often require heating and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid.
Reduction: 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-methanol.
Substitution: 3-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde, 3-Nitro-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde.
Scientific Research Applications
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme function or modifying protein structure. The oxazole and pyridine rings can participate in π-π stacking interactions and hydrogen bonding, influencing molecular recognition and binding.
Comparison with Similar Compounds
The structural and functional diversity of oxazolopyridine derivatives allows for tailored applications. Below is a comparative analysis of 3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde with analogous compounds:
Structural and Functional Group Variations
Table 1: Comparative Properties of Oxazolopyridine Derivatives
*Calculated using atomic masses (C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00, S=32.07).
Key Differences and Implications
Functional Groups: The aldehyde in this compound enables condensation reactions (e.g., forming hydrazones or imines), unlike sulfonyl chlorides or carboxylic acids . Sulfonyl chlorides (e.g., 3-phenyl and 3-cyclopropyl derivatives) are reactive toward amines, enabling sulfonamide formation, a common motif in antibiotics . Carboxylic acids (e.g., 3-methyl derivative) are used in salt formation or esterification, as seen in Sanofi’s patented cardiovascular drugs .
Substituent Effects: Methyl groups enhance metabolic stability compared to bulkier substituents like phenyl or cyclopropyl .
Commercial Availability :
- The carbaldehyde and carboxylic acid derivatives are widely available (6 suppliers each), whereas the amine derivative is discontinued .
Pharmacological Relevance
Biological Activity
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxazole ring fused with a pyridine moiety. Its molecular formula is CHNO. The presence of the aldehyde functional group at the 5-position of the oxazole ring is significant for its reactivity and biological interactions.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Similar compounds within the oxazolo-pyridine class have demonstrated antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antiviral Activity : Some derivatives have shown potential antiviral effects, suggesting that this compound may also possess similar capabilities .
- Cytotoxicity : Preliminary studies indicate that related compounds can induce cytotoxic effects in cancer cell lines, particularly when exposed to light, which could suggest a photodynamic therapeutic application .
While specific mechanisms for this compound remain underexplored, insights from related compounds suggest potential pathways involving:
- Reactive Oxygen Species (ROS) Generation : Oxazolopyridines may induce ROS production leading to apoptotic cell death in tumor cells .
- Interaction with Enzymatic Pathways : Aldehyde dehydrogenases (ALDHs), which metabolize aldehydes in biological systems, might play a role in modulating the activity of this compound .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Oxazole Ring : Utilizing appropriate starting materials such as amino acids or nitriles.
- Aldehyde Introduction : Employing oxidation reactions to introduce the aldehyde group at the desired position.
Comparative Analysis with Related Compounds
The following table summarizes structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | Methoxyphenyl group | Carboxylic acid functional group | Antimicrobial and cytotoxic effects |
| 6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | Chlorophenyl substitution | Different halogen effects on activity | Enhanced antimicrobial activity |
| 3-Methylisoxazolo[5,4-b]pyridine-4-carboxylic acid | Lacks methoxy group | Simpler structure | Variations in pharmacological profiles |
Case Studies
Recent studies have highlighted the therapeutic potential of oxazolopyridine derivatives:
- Antimicrobial Screening : A study evaluated various pyridine derivatives for their antimicrobial efficacy against clinical strains. Some derivatives exhibited MIC values comparable to standard antibiotics .
- Photodynamic Therapy Applications : Research on related compounds indicated significant photocytotoxic effects under light exposure, suggesting applications in targeted cancer therapies .
Q & A
Q. What are the established synthetic routes for 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde?
The compound is commonly synthesized via the Vilsmeier-Haack reaction , where dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are used to introduce the aldehyde group onto the oxazolo-pyridine scaffold. This method is efficient for formylation under controlled conditions (e.g., ice-bath followed by heating at 100°C) . Multi-step procedures starting from aminopyridine precursors, involving cyclization and functional group modifications, are also documented (e.g., condensation with ketones in ethanol or acetone) .
Q. How is the compound characterized for structural confirmation?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (SHELXS/SHELXL) is widely used for structure solution and refinement, particularly for resolving hydrogen-bonding networks and molecular packing . Complementary techniques include NMR (¹H/¹³C), FT-IR (to confirm aldehyde C=O stretch ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
Q. What are the key physicochemical properties relevant to handling and storage?
The compound is sensitive to light and moisture. Storage recommendations include desiccated conditions at -20°C in amber vials. Solubility varies: it is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Melting points and logP values should be experimentally determined due to limited published data .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved for this compound?
Discrepancies in hydrogen-bonding patterns or unit cell parameters may arise from polymorphic forms or twinning. Use graph set analysis (as per Etter’s formalism) to classify hydrogen-bonding motifs and validate against known patterns . SHELXL’s TWIN/BASF commands can model twinning, while Hirshfeld surface analysis quantifies intermolecular interactions .
Q. What strategies optimize yield in multi-step syntheses?
Yield improvements require reaction condition tuning :
- Solvent selection : Ethanol or acetone for ketone condensations minimizes side reactions .
- Catalyst screening : Triethylamine or acetic anhydride enhances cyclization efficiency .
- Temperature control : Stepwise heating (e.g., 30°C → 100°C) prevents aldehyde decomposition .
Q. How is the compound’s bioactivity evaluated in Alzheimer’s disease models?
Competitive binding assays using β-amyloid plaques are standard. Radioligands like [³H]DMAB (Kd = 25 nM) are employed in human AD cortex homogenates. Compounds with low logP (<3) and P-glycoprotein (P-gp) efflux avoidance are prioritized to enhance blood-brain barrier permeability .
Q. What computational methods predict intermolecular interactions for drug design?
Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites (e.g., aldehyde group for Schiff base formation). Molecular docking (AutoDock Vina) evaluates binding to targets like soluble guanylate cyclase (sGC), leveraging oxazolo-pyridine’s π-π stacking with aromatic residues .
Methodological Challenges and Solutions
Q. How to address low reproducibility in biological assays?
- Purity validation : Use HPLC-MS (≥95% purity) to rule out byproducts from incomplete formylation .
- Buffer optimization : Phosphate-buffered saline (PBS, pH 7.4) stabilizes the aldehyde group during assays .
Q. What analytical techniques resolve spectral overlaps in NMR?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
